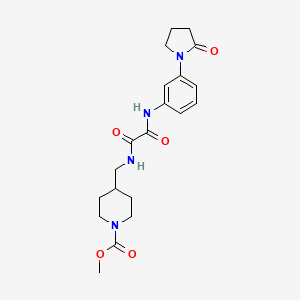![molecular formula C21H19N5O2S B2703080 N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 483984-58-3](/img/structure/B2703080.png)
N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide, also known as EPPTB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EPPTB is a pyrazolo[3,4-d]pyrimidine derivative that has been synthesized and studied for its potential as a selective inhibitor of protein kinase R (PKR), an important component of the innate immune response.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives structurally related to N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide, has been reported as selective ligands for the translocator protein (18 kDa). One compound, DPA-714, was designed with a fluorine atom for labeling with fluorine-18, enabling in vivo imaging with positron emission tomography (PET). This compound and its derivatives show potential in neurological research, particularly in imaging of inflammation and neurodegeneration via the translocator protein pathway (Dollé et al., 2008).
Phosphodiesterase 1 Inhibition
Research on 3-aminopyrazolo[3,4-d]pyrimidinones, similar in structure to the compound , has led to the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors, such as ITI-214, have shown efficacy in vivo and are considered for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases. This illustrates the compound's potential application in developing treatments for disorders like schizophrenia and Alzheimer's disease (Li et al., 2016).
cGMP Phosphodiesterase Inhibition
A series of 6-phenylpyrazolo[3,4-d]pyrimidones, closely related to the specified chemical, were identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase. These compounds were evaluated for their enzymatic, cellular activity, and in vivo oral antihypertensive activity. Such research underlines the potential of these compounds in developing new cardiovascular therapies (Dumaitre & Dodic, 1996).
Antiasthma Agents
Compounds structurally akin to this compound have been explored for their potential as antiasthma agents. For instance, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines showed activity as mediator release inhibitors in human basophil histamine release assays, highlighting their potential in asthma treatment research (Medwid et al., 1990).
A3 Adenosine Receptor Antagonism
Research into 2-arylpyrazolo[4,3-d]pyrimidin-7-amines, with structural similarities to the compound of interest, has led to the identification of potent and selective human A3 adenosine receptor antagonists. These compounds have shown potential in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, offering insights into neuroprotection and the therapeutic potential of adenosine receptor antagonists (Squarcialupi et al., 2013).
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-2-28-18-11-7-6-10-17(18)25-19(27)13-29-21-16-12-24-26(20(16)22-14-23-21)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQONUJARMWLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2703000.png)



![(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2703005.png)
![Diethyl 3-methyl-5-[(3-phenoxybenzoyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B2703007.png)

![N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2703009.png)
![N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2703011.png)



![3-(4-chlorobenzyl)-1-(2-(4-chlorophenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
